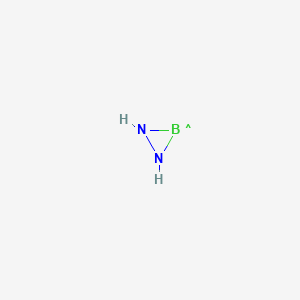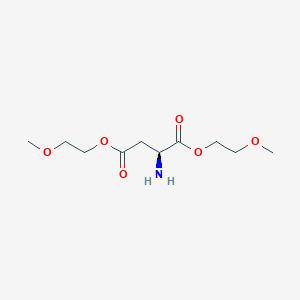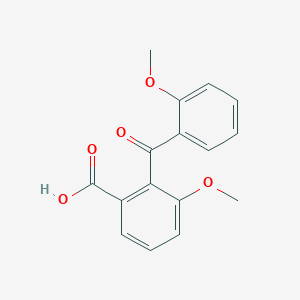
Sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is a complex polymeric compound. It is primarily used in the production of polymeric binding agents for latex coatings, adhesives, and solvent-borne polymers. This compound is known for its versatility and effectiveness in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of neodecanoic acid, ethenyl ester with butyl 2-propenoate, ethenyl acetate, and sodium ethenesulfonate. The polymerization process is typically initiated by free-radical initiators under controlled temperature and pressure conditions. The reaction conditions are carefully monitored to ensure the desired molecular weight and polymer properties are achieved.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The monomers are mixed in specific ratios and subjected to polymerization under controlled conditions. The process involves the use of catalysts and stabilizers to enhance the efficiency and yield of the polymer. The final product is then purified and processed to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, altering the polymer’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a binding agent in the formulation of various chemical products.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, coatings, and sealants for various industrial purposes.
Mécanisme D'action
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds with other materials. The molecular targets include various functional groups present in the polymer, which interact with the substrates to form stable complexes. The pathways involved in its action include polymerization and cross-linking reactions, which enhance the material’s strength and durability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl acetate: Used in the production of polyvinyl acetate, a common adhesive.
Butyl acrylate: Employed in the manufacture of acrylic polymers for coatings and adhesives.
Sodium acrylate: Utilized in the production of superabsorbent polymers for hygiene products.
Uniqueness
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is unique due to its combination of monomers, which imparts specific properties such as enhanced adhesion, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and high-performance materials.
Propriétés
Numéro CAS |
82199-03-9 |
|---|---|
Formule moléculaire |
C25H43NaO9S |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C12H22O2.C7H12O2.C4H6O2.C2H4O3S.Na/c1-5-14-11(13)9-7-6-8-10-12(2,3)4;1-3-5-6-9-7(8)4-2;1-2-3-4(5)6;1-2-6(3,4)5;/h5H,1,6-10H2,2-4H3;4H,2-3,5-6H2,1H3;2H,1,3H2,(H,5,6);2H,1H2,(H,3,4,5);/q;;;;+1/p-1 |
Clé InChI |
ODEYPUXFGGPVAP-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC(=O)C=C.CC(C)(C)CCCCCC(=O)OC=C.C=CCC(=O)O.C=CS(=O)(=O)[O-].[Na+] |
Numéros CAS associés |
82199-03-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)









![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
